molecular formula C14H15N3O2 B2656342 4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478259-36-8

4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2656342
CAS RN: 478259-36-8
M. Wt: 257.293
InChI Key: VTKMDTYNYACQQU-UHFFFAOYSA-N
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Description

4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PP2A inhibitor is known to inhibit the activity of protein phosphatase 2A (PP2A), which is a critical enzyme involved in the regulation of cell growth and division.

Scientific Research Applications

Chemical Synthesis and Functionalization

Studies on related pyrrole derivatives have shown significant interest in chemical synthesis and functionalization processes. For instance, research has explored the conversion of carboxylic acid to carboxamide through reactions with diamines, highlighting the potential for synthesizing complex molecules with pyrrole as a core structure (Yıldırım et al., 2005). Further investigation into the synthesis of 2,3-dihydropyrrolizines from Weinreb amides suggests the versatility of pyrrole derivatives in obtaining various carbonyl intermediates (Calvo et al., 2002).

Material Science and Polymer Synthesis

In the realm of material science, pyrrole-based compounds have been utilized to create new polymers. Research on polyamides incorporating pyridyl moieties demonstrates their potential in developing novel materials with unique properties (Faghihi & Mozaffari, 2008). Similarly, the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization highlights the chemical versatility of pyrrole compounds in generating functional materials (Bacchi et al., 2005).

Advanced Drug Design

The design and synthesis of novel androgen receptor antagonists based on the 4-(anilino)pyrrole-2-carboxamide framework have shown promise in the development of treatments for conditions related to androgen receptor activity. This includes potential applications in combating prostate cancer by inhibiting the growth of androgen-dependent cells (Wakabayashi et al., 2008).

Catalysis and Organic Transformations

Research into the regioselective bromination of pyrrole-2-carboxamide substrates demonstrates the potential of pyrrole derivatives in catalytic processes, offering a pathway to selectively modified organic compounds (Gao et al., 2018). This exemplifies the broader utility of such chemicals in facilitating specific reactions that are valuable in both academic and industrial chemistry settings.

properties

IUPAC Name

4-propanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-13(18)11-6-12(16-9-11)14(19)17-8-10-4-3-5-15-7-10/h3-7,9,16H,2,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKMDTYNYACQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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